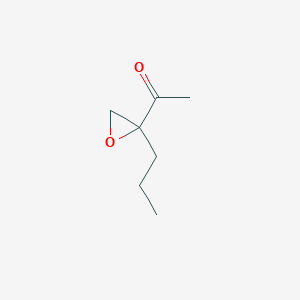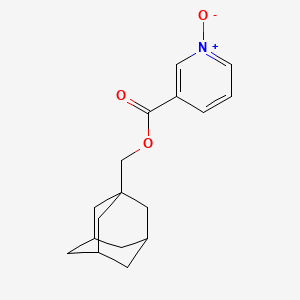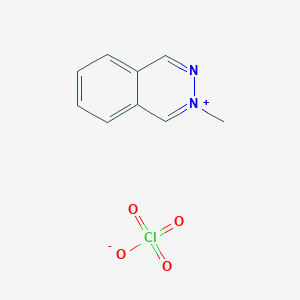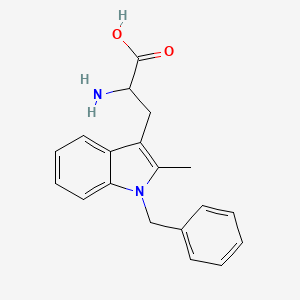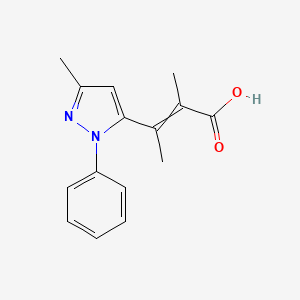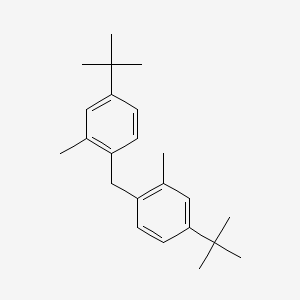
Benzene, 1,1'-methylenebis[4-(1,1-dimethylethyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-methylenebis[4-(1,1-dimethylethyl)-2-methyl-] is an organic compound with a complex structure It is characterized by the presence of two benzene rings connected by a methylene bridge, with tert-butyl and methyl groups attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-methylenebis[4-(1,1-dimethylethyl)-2-methyl-] typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and efficiency, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-methylenebis[4-(1,1-dimethylethyl)-2-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings undergo substitution with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (chlorine, bromine), nitro compounds, sulfonic acids, often in the presence of a catalyst or under specific temperature and pressure conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives, sulfonated benzene derivatives.
Scientific Research Applications
Benzene, 1,1’-methylenebis[4-(1,1-dimethylethyl)-2-methyl-] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-methylenebis[4-(1,1-dimethylethyl)-2-methyl-] involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s effects are mediated through specific pathways, which may include binding to active sites, altering enzyme activity, or modulating receptor function. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-methylenebis[2-methyl-]
- Benzene, 1,4-bis(1,1-dimethylethyl)-
- Benzene, 1,1’-methylenebis[4-isocyanato-]
Uniqueness
Benzene, 1,1’-methylenebis[4-(1,1-dimethylethyl)-2-methyl-] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
65276-21-3 |
|---|---|
Molecular Formula |
C23H32 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
4-tert-butyl-1-[(4-tert-butyl-2-methylphenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C23H32/c1-16-13-20(22(3,4)5)11-9-18(16)15-19-10-12-21(14-17(19)2)23(6,7)8/h9-14H,15H2,1-8H3 |
InChI Key |
ITOMSCHPTFGUKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)CC2=C(C=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


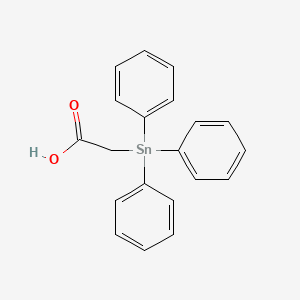
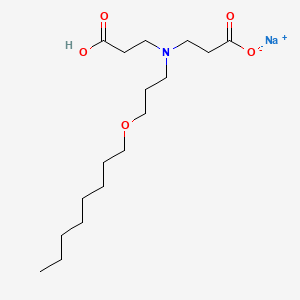
![5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine](/img/structure/B14495156.png)
![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)
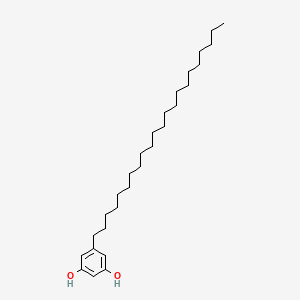
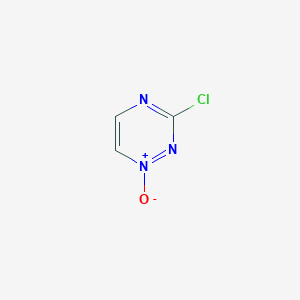
![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)

